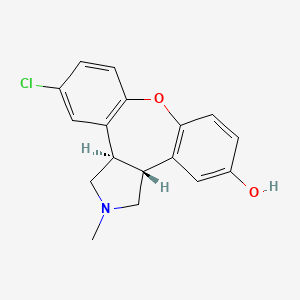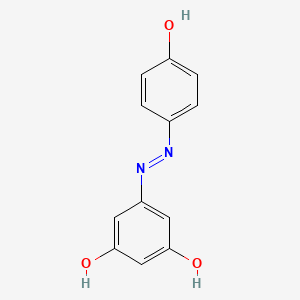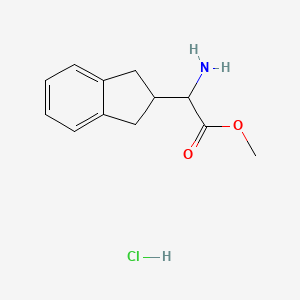
Acide 13-cis-rétinoïque-d5, ester éthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-cis-Retinoic Acid-d5 Ethyl Ester is a synthetic derivative of retinoic acid, a naturally occurring compound that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. This compound is a deuterated form of 13-cis-Retinoic Acid Ethyl Ester, where five hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in mass spectrometry.
Applications De Recherche Scientifique
13-cis-Retinoic Acid-d5 Ethyl Ester is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of retinoic acid derivatives.
Biology: Studied for its role in cell differentiation and apoptosis.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetic products due to its skin-regenerating properties
Mécanisme D'action
Target of Action
The primary targets of 13-cis-Retinoic Acid-d5 Ethyl Ester, also known as ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate, are the RAR-β and RAR-α receptors . These receptors play a crucial role in the regulation of gene expression, cell growth, and differentiation .
Mode of Action
The compound interacts with its targets, the RAR-β and RAR-α receptors, leading to changes in gene expression . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction results in anti-inflammatory and anti-tumor actions .
Biochemical Pathways
The compound affects the retinoid signaling pathway, which is involved in cell growth and differentiation . Its interaction with the RAR-β and RAR-α receptors influences the transcription of specific genes, thereby affecting the biochemical pathways .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure . It forms orange-red plate-like crystals from isopropyl alcohol and has a melting point of 174-175°C .
Result of Action
The compound’s action results in molecular and cellular effects, including the attenuation of iNOS expression and activity in cytokine-stimulated murine mesangial cells . This leads to anti-inflammatory and anti-tumor actions . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .
Action Environment
The action, efficacy, and stability of 13-cis-Retinoic Acid-d5 Ethyl Ester can be influenced by environmental factors. For instance, it is known to be unstable to light, oxygen, and heat . Degradation and isomerization are minimized by storage under an inert gas such as argon, at < -20°C in the dark .
Analyse Biochimique
Biochemical Properties
13-cis-Retinoic Acid-d5 Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . The compound’s role in biochemical reactions is significant, as it influences the activity of key enzymes and proteins involved in these processes .
Cellular Effects
The effects of 13-cis-Retinoic Acid-d5 Ethyl Ester on cells are profound. It has been shown to have a strong inhibitory effect on the proliferation of skin gland cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 13-cis-Retinoic Acid-d5 Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the activity of key enzymes and proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester change over time. The compound exhibits stability, but degradation can occur under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester vary with different dosages. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
13-cis-Retinoic Acid-d5 Ethyl Ester is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 13-cis-Retinoic Acid-d5 Ethyl Ester within cells and tissues involve specific transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of 13-cis-Retinoic Acid-d5 Ethyl Ester can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-Retinoic Acid-d5 Ethyl Ester typically involves the esterification of 13-cis-Retinoic Acid with ethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The deuterated form is prepared by using deuterated ethanol (C2D5OD) instead of regular ethanol .
Industrial Production Methods
Industrial production of 13-cis-Retinoic Acid-d5 Ethyl Ester involves large-scale esterification processes. The reaction is typically conducted in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
13-cis-Retinoic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 13-cis-Retinoic Acid-d5.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: 13-cis-Retinoic Acid-d5.
Reduction: 13-cis-Retinoic Alcohol-d5.
Substitution: Various substituted retinoic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
13-cis-Retinoic Acid (Isotretinoin): A non-deuterated form used in the treatment of severe acne.
All-trans-Retinoic Acid (Tretinoin): Another retinoic acid isomer used in dermatology and oncology.
Uniqueness
13-cis-Retinoic Acid-d5 Ethyl Ester is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems .
Propriétés
IUPAC Name |
ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-VOFBZVMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)


![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/new.no-structure.jpg)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)





